BACE-1 Inhibitory Potency: CAS 1207042-98-5 vs. Lead Compound 41 in the Same Series
CAS 1207042-98-5 exhibits an IC50 of 16 µM (1.60E+4 nM) against recombinant human BACE-1 measured by FRET assay with 60-minute incubation [1]. In the same study series, the most potent analog, compound 41, achieved an IC50 of 4.6 µM [2]. This represents a 3.5-fold potency difference. Notably, compound 41 additionally demonstrated high predicted BBB permeability and low cellular cytotoxicity toward HEK293 cells—multi-parameter attributes that distinguish superior analogs within the series. The specific p-tolyl N-1 substitution and N-methylacetamide side chain of CAS 1207042-98-5 define its distinct SAR position relative to compound 41, providing a structural probe for understanding potency determinants in this chemotype.
| Evidence Dimension | BACE-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 µM (1.60E+4 nM) |
| Comparator Or Baseline | Compound 41 (most potent series analog): IC50 = 4.6 µM |
| Quantified Difference | 3.5-fold lower potency vs. compound 41 |
| Conditions | Recombinant human BACE-1; FRET assay using Rh-EVNLDAEFK-Quencher substrate; 60 min incubation |
Why This Matters
Procurement decisions for SAR campaigns require knowing exactly where a compound sits on the potency ladder—16 µM positions CAS 1207042-98-5 as a moderate-activity probe suitable for understanding structural determinants of potency rather than as a lead-optimized candidate.
- [1] BindingDB Entry. IC50: 1.60E+4 nM (16 µM) for 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide against recombinant human BACE-1, FRET assay. View Source
- [2] Yan G, Hao L, Niu Y, et al. Eur J Med Chem. 2017;137:462-475. Compound 41: IC50 = 4.6 µM against BACE-1; high predicted BBB permeability; low HEK293 cytotoxicity. View Source
